![molecular formula C12H22N2O3 B2561686 Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate CAS No. 1335042-45-9](/img/structure/B2561686.png)
Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate
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Description
Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate, also referred to as tert-butyl α-keto heterocyclic carbamate, is a synthetic organic compound used in scientific research. It is a member of the carbamate family of compounds, which are characterized by the presence of an amino group and an ester group in their structure .
Synthesis Analysis
The synthesis of tert-butyl carbamates, such as Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate, can be achieved through various methods. One common method involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction can be catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids, which activate the Boc2O through bifurcated hydrogen bond formation . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, which allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .Molecular Structure Analysis
The molecular formula of Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate is C12H22N2O3, and its molecular weight is 242.319.Chemical Reactions Analysis
Tert-butyl carbamates, such as Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate, are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . Scavengers such as thiophenol may be used to prevent nucleophilic substrates from being alkylated .Scientific Research Applications
Synthesis of Ceftolozane
“Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate” is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Synthesis of Biologically Active Natural Products
The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Synthesis of Lacosamide
The title compound is an important intermediate of the Lacosamide synthesis . Lacosamide (trade name Vimpat) is an anticonvulsant drug approved for the adjunctive treatment of partial-onset seizures and neuropathic pain .
Resistance to Hydrolysis in GI Tissue
The tert-butyl ester was resistant to hydrolysis in GI tissue . This property indicates that the primary site of metabolism for all prodrugs in the GI tract was the ester hydrolysis that occurred likely by the action of carboxylesterase enzyme CES1 .
properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxohept-6-en-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-5-6-7-9(8-10(13)15)14-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTFLVRAKOONSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate |
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